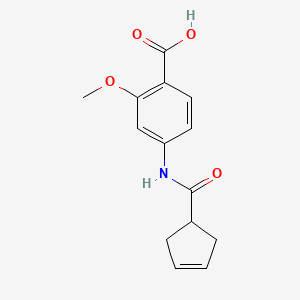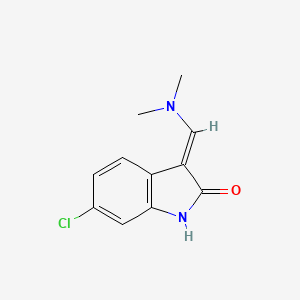
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide, also known as HN2, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. HN2 belongs to the class of nitroaromatic compounds and is known for its DNA-damaging properties. In
Mechanism of Action
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide is a DNA-damaging agent that causes breaks in the DNA strands of cancer cells. It works by forming covalent bonds with the DNA, which leads to the formation of DNA adducts. These adducts interfere with the replication and transcription of DNA, ultimately leading to cell death.
Biochemical and Physiological Effects:
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth, and reduce tumor size in animal models. 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide has also been shown to activate the immune system, which can help to further fight cancer.
Advantages and Limitations for Lab Experiments
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized. It is also relatively easy to synthesize in the lab. However, there are some limitations to working with 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide. It is a toxic compound that requires careful handling, and it can be difficult to work with in vivo due to its DNA-damaging properties.
Future Directions
There are several future directions for research on 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide. One area of interest is in developing more effective delivery methods for 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide. Another area of interest is in exploring the potential of 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide in combination therapies with other cancer drugs. Additionally, further research is needed to better understand the mechanism of action of 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide and to identify potential biomarkers that could be used to predict response to treatment.
Synthesis Methods
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide can be synthesized by reacting 2,4-dinitrophenol with 3-aminocrotonamide in the presence of sodium hydroxide. The resulting compound is then treated with methyl iodide to produce 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide. The synthesis of 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide is a multi-step process that requires careful handling of the chemicals involved.
Scientific Research Applications
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. 3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide works by damaging the DNA of cancer cells, which leads to cell death. This makes it a promising candidate for chemotherapy.
properties
IUPAC Name |
3-amino-N-(2-hydroxy-5-nitrophenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,12)6-10(16)13-8-5-7(14(17)18)3-4-9(8)15/h3-5,15H,6,12H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIOAPXKCWHRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644868.png)

![5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol](/img/structure/B6644895.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)



![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)
![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)

![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)
